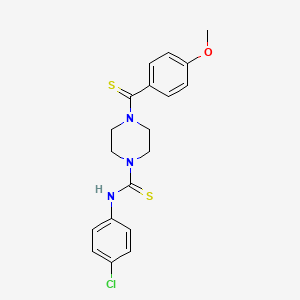

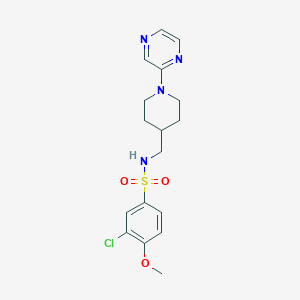

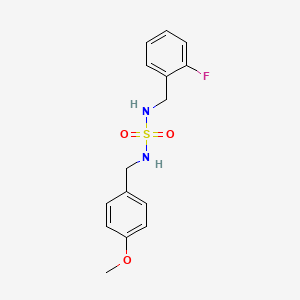

![molecular formula C23H24N6O B2941319 4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955306-18-0](/img/structure/B2941319.png)

4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has drawn the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

G Protein-Biased Dopaminergics Discovery

Research has demonstrated that 1,4-disubstituted aromatic piperazines, akin to the compound , play a crucial role as privileged structural motifs for aminergic G protein-coupled receptors. A study highlighted the development of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to compounds that preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors. Such compounds, including 2-methoxyphenylpiperazine derivatives, have shown potential as novel therapeutics with antipsychotic activity, indicating their significant implications in treating neuropsychiatric disorders (Möller et al., 2017).

Antiviral Activity Against Enteroviruses

Pyrazolo[3,4-d]pyrimidines have been synthesized and their antiviral activity evaluated, particularly against human enteroviruses, including coxsackieviruses. Some derivatives have been found to inhibit enterovirus replication at nanomolar concentrations. The structural elements, such as the phenyl group at the N-1 position and the hydrophobic diarylmethyl group at the piperazine, significantly influence their antiviral efficacy. This discovery opens up possibilities for the development of potent antiviral agents targeting specific enteroviruses (Chern et al., 2004).

Anticonvulsant Drug Candidate "Epimidin"

The compound "1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one," referred to as "Epimidin," has been identified as a promising anticonvulsant drug candidate. A study focused on the development and validation of an HPLC method for determining related substances in Epimidin, highlighting its potential in pharmaceutical applications and the importance of ensuring its purity and stability (Severina et al., 2021).

Adenosine A2A Receptor Imaging

The synthesis and preclinical evaluation of compounds for imaging cerebral adenosine A2A receptors using PET have been explored. Such compounds, including derivatives of pyrazolo[3,4-d]pyrimidine, have shown favorable characteristics for mapping A2ARs in the brain, indicating their potential in neuroimaging and the study of neurological diseases (Zhou et al., 2014).

GLUT Inhibitors Discovery

The class of 1H-pyrazolo[3,4-d]pyrimidines has been identified as potent inhibitors of the facilitated glucose transporter 1 (GLUT1), with structure-activity relationship studies revealing essential structural motifs for their inhibitory activity. This finding suggests potential applications in treating diseases related to glucose transport, such as diabetes (Siebeneicher et al., 2016).

Propriétés

IUPAC Name |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O/c1-17-7-3-4-8-19(17)29-23-18(15-26-29)22(24-16-25-23)28-13-11-27(12-14-28)20-9-5-6-10-21(20)30-2/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYMZGBRFVGEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

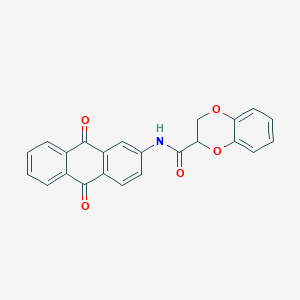

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

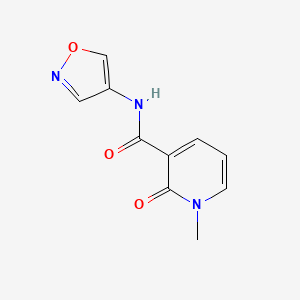

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

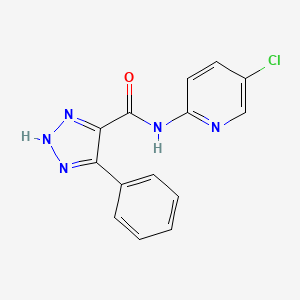

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)